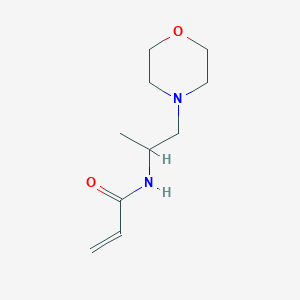![molecular formula C16H17NO2 B7557677 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol, also known as chroman-4-ol, is a synthetic compound that belongs to the class of chromenes. It has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Chroman-4-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antidiabetic, and antiviral properties. In pharmacology, it has been studied for its antioxidant, anti-inflammatory, and neuroprotective effects. In biochemistry, it has been researched for its ability to inhibit enzymes and modulate protein-protein interactions.
作用機序
The mechanism of action of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol is not fully understood. However, studies have suggested that it exerts its effects through various pathways, including the inhibition of enzymes such as tyrosinase and alpha-glucosidase, modulation of protein-protein interactions, and scavenging of free radicals.
Biochemical and Physiological Effects
Chroman-4-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate inflammatory responses. In vivo studies have shown that it can improve glucose tolerance, reduce insulin resistance, and protect against neurodegenerative diseases.
実験室実験の利点と制限
Chroman-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, stable under normal laboratory conditions, and has low toxicity. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous-based assays, and its limited availability, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol. Some of these include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases.
2. Studying its mechanism of action in more detail to identify new targets for drug development.
3. Developing more efficient synthesis methods to increase the yield and reduce the cost of production.
4. Exploring its potential as a food preservative due to its antioxidant properties.
5. Investigating its potential as a cosmetic ingredient due to its ability to inhibit tyrosinase, which is involved in melanin production.
Conclusion
In conclusion, 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol and to develop it into a useful therapeutic agent.
合成法
The synthesis of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol involves the reaction of 4-hydroxycoumarin with paraformaldehyde and an amine catalyst to form the intermediate 2-(4-formyl-3,4-dihydrocoumarinyl)ethanamine. The intermediate is then reacted with phenol under acidic conditions to produce 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol. The yield of the synthesis method is approximately 50%.
特性
IUPAC Name |
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-7-3-1-5-12(15)11-17-14-9-10-19-16-8-4-2-6-13(14)16/h1-8,14,17-18H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOWBAFTURLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)

![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)




![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)
![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)

![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)